molecular formula C9H13NO2 B14356267 Tetrahydro-2h-quinolizine-4,6(1h,3h)-dione CAS No. 91240-16-3

Tetrahydro-2h-quinolizine-4,6(1h,3h)-dione

Cat. No.: B14356267
CAS No.: 91240-16-3
M. Wt: 167.20 g/mol
InChI Key: XSTWLZCCGZNCPF-UHFFFAOYSA-N
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Description

Tetrahydro-2h-quinolizine-4,6(1h,3h)-dione is a heterocyclic compound that belongs to the quinazolinone family. This compound is known for its diverse pharmacological activities and has been a subject of interest in various scientific research fields due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2h-quinolizine-4,6(1h,3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2h-quinolizine-4,6(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

Tetrahydro-2h-quinolizine-4,6(1h,3h)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-2h-quinolizine-4,6(1h,3h)-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: Shares a similar core structure but differs in the substitution pattern.

    Tetrahydroquinazoline: Similar in structure but lacks certain functional groups present in tetrahydro-2h-quinolizine-4,6(1h,3h)-dione.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

91240-16-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2,3,7,8,9,9a-hexahydro-1H-quinolizine-4,6-dione

InChI

InChI=1S/C9H13NO2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h7H,1-6H2

InChI Key

XSTWLZCCGZNCPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(=O)N2C(=O)C1

Origin of Product

United States

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